

Application Note: GMP Manufacturing & Quality Control of Berberine Chloride Dihydrate

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Compound of Interest

Compound Name: Berberine chloride dihydrate

CAS No.: 5956-60-5

Cat. No.: B1596559

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Executive Summary

Berberine Chloride Dihydrate (

) is a quaternary ammonium isoquinoline alkaloid widely used in pharmaceutical and nutraceutical applications for its regulation of glucose and lipid metabolism.[1] While extraction from *Berberis aristata* or *Coptis chinensis* is well-established, the transition to GMP (Good Manufacturing Practice) requires rigorous control over polymorph stability and impurity profiles.

This guide addresses the two most common failure modes in Berberine production:

- Hydration State Instability: Uncontrolled drying leads to the formation of the anhydrous form or unstable tetrahydrate, altering solubility and bioavailability.
- Structural Analog Contamination: Inadequate separation of Palmatine and Jatrorrhizine due to their high structural similarity.

Critical Quality Attributes (CQAs)

The following specifications define the target product profile for pharmaceutical-grade **Berberine Chloride Dihydrate**.

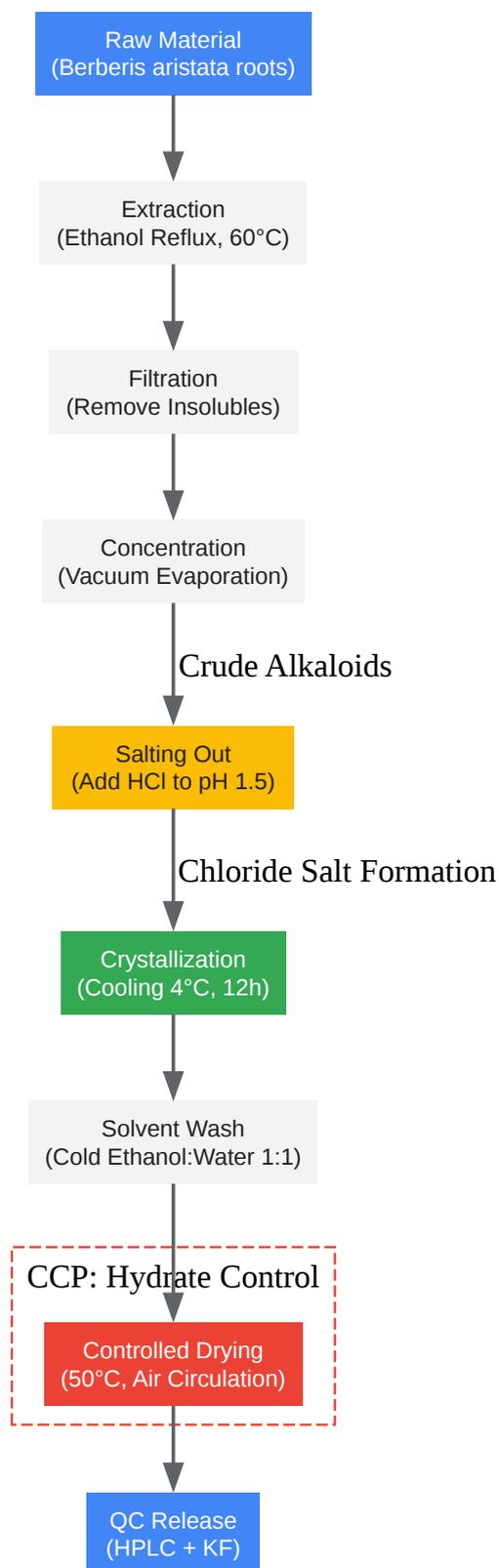
Attribute	Specification	Rationale	Method
Appearance	Yellow crystalline powder	Visual identity confirmation.	Visual
Assay (Anhydrous)	97.0% – 102.0%	Potency consistency.	HPLC-UV
Water Content	9.0% – 10.5%	CRITICAL: Theoretical water content for dihydrate is ~9.6%. Deviations indicate crystal lattice collapse (anhydrate) or excess moisture.	Karl Fischer (Volumetric)
Related Substances	Palmatine 1.0% Jatrorrhizine 0.5% Total Impurities 2.0%	Toxicity and efficacy control. These are co-extracted alkaloids.	HPLC-UV
Residual Solvents	Ethanol 5000 ppm	Class 3 solvent limit (ICH Q3C).	GC-HS
Ash (Residue on Ignition)	0.2%	Control of inorganic salts/heavy metals.	USP <281>

GMP Manufacturing Protocol

Process Logic & Flow

The manufacturing process utilizes a solubility gradient method. Berberine Chloride is sparingly soluble in cold water but significantly soluble in hot ethanol. We utilize this property to separate it from highly water-soluble impurities and insoluble plant matrix.

Diagram 1: Manufacturing Process Workflow



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Caption: Step-by-step GMP workflow emphasizing the Critical Control Point (CCP) at the drying stage to maintain dihydrate stability.

Detailed Protocol Steps

Step 1: Extraction

- Milling: Pulverize Berberis root bark to a particle size of 20–40 mesh.
- Solvent: Use 85% Ethanol (v/v).
- Reflux: Extract at 60°C for 3 cycles (2 hours each).
 - Scientific Rationale: Berberine free base and salts are soluble in hot ethanol. High temperature improves mass transfer, but exceeding 70°C risks degradation of minor alkaloids.
- Filtration: Filter hot solution through a 5µm polypropylene bag filter to remove cellulose and lignin.

Step 2: Salt Formation & Crystallization

- Concentration: Evaporate ethanol under reduced pressure (vacuum 0.08 MPa, 50°C) until the volume is reduced to 25% of the original.
- Acidification: While stirring at 100 RPM, slowly add 6M Hydrochloric Acid (HCl) until pH reaches 1.5 – 2.0.
 - Mechanism:^[2]^[3]^[4]^[5]^[6] This converts soluble Berberine species into Berberine Chloride, which has lower solubility in acidic aqueous environments compared to the free base.
- Crystallization: Cool the vessel to 4°C at a rate of 5°C/hour. Hold at 4°C for 12 hours.
 - Note: Rapid cooling traps impurities (Palmatine) inside the crystal lattice. Slow cooling ensures high-purity needle formation.

Step 3: Washing (Impurity Removal)

- Filter the yellow precipitate.

- Wash: Displace mother liquor using Ice-Cold Ethanol:Water (1:1).
 - Why 1:1? Pure water may dissolve too much yield; pure ethanol may not remove water-soluble polar impurities. The 1:1 mix is the optimized "anti-solvent" balance.

Step 4: Controlled Drying (The Dihydrate Lock)

This is the most critical step for this specific compound.

- Spread wet cake on trays (layer thickness < 2 cm).
- Dry in an air-circulating oven at 50°C ± 2°C.
- Stop Point: Monitor water content via Karl Fischer every 2 hours.
- Target: Stop drying when water content is 9.0 – 10.5%.
 - Warning: Drying >60°C or using high vacuum will strip the crystal water, collapsing the structure to the Anhydrate form (yellow-orange), which is hygroscopic and chemically less stable.

Analytical Validation Protocols

HPLC Method for Assay & Impurities

This method separates Berberine from its structural analogs, Palmatine and Jatrorrhizine.[3]

Chromatographic Conditions:

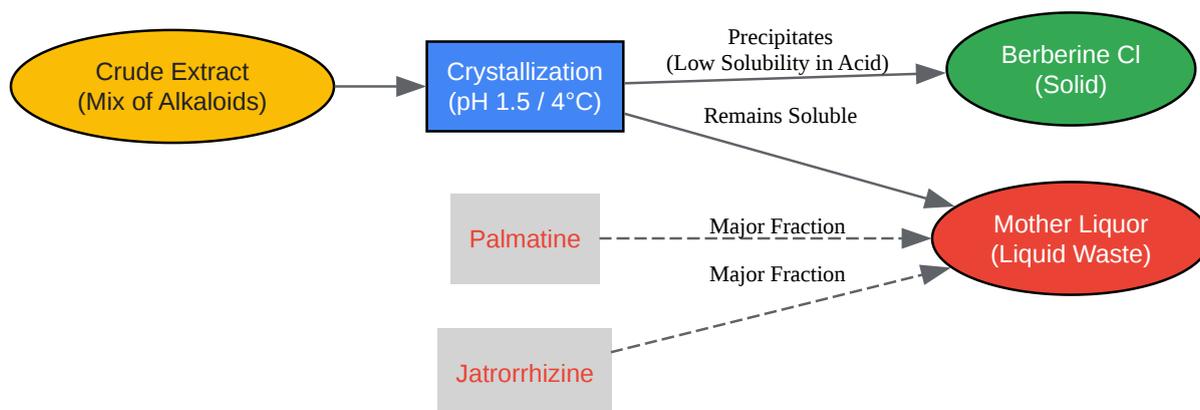
- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 250mm x 4.6mm, 5µm.
- Mobile Phase A: 0.05M
+ 0.4% Sodium Dodecyl Sulfate (SDS) (adjusted to pH 4.0 with Phosphoric Acid).
- Mobile Phase B: Acetonitrile.[7]
- Isocratic Ratio: A:B = 50:50.
- Flow Rate: 1.0 mL/min.[7]

- Detection: UV at 345 nm.
- Temperature: 30°C.

System Suitability Criteria:

- Resolution (): > 1.5 between Palmatine and Berberine peaks.
- Tailing Factor (): 0.8 – 1.5 for Berberine.
- RSD: < 1.0% for 5 replicate injections of standard.[1]

Diagram 2: Impurity Fate Mapping



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Caption: Fate mapping showing the partitioning of critical impurities (Palmatine/Jatrorrhizine) into the waste stream during acid crystallization.

Water Content Determination (Karl Fischer)

Do not use Loss on Drying (LOD) for final release testing, as it cannot distinguish between surface moisture and crystal water.

- Instrument: Volumetric Karl Fischer Titrator.[8]
- Solvent: Methanol (Dry).
- Titrant: Iodine/Sulfur Dioxide reagent.[2]
- Sample Size: ~100 mg (accurately weighed).
- End Point: Bipotentiometric detection.
- Calculation:

Where

= Volume of titrant (mL),

= Factor (mg/mL),

= Weight of sample (g).

Stability & Storage

- Hygroscopicity: The dihydrate is stable but can dehydrate in low humidity (<30% RH) or adsorb moisture in high humidity (>75% RH).
- Storage: Double LDPE bags inside a HDPE drum. Include a silica gel desiccant packet between the bags (not in contact with product) to maintain ambient micro-climate.
- Retest Period: 24 months if stored < 25°C.

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